1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole
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Overview
Description
1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of indazole, pyrrole, and pyrazine rings, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common approach is the cyclization of a precursor molecule containing the necessary functional groups to form the indazole and pyrrole rings. This can be achieved through the use of reagents such as acetic acid and methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole ring structure and has been studied for its potential as a CDK2 inhibitor.
Pyrrolopyrazine: Another compound with a similar pyrrole and pyrazine ring structure, known for its wide range of biological activities.
Uniqueness
1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole is unique due to its combination of indazole, pyrrole, and pyrazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
(1-methylindazol-3-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-23-16-5-3-2-4-15(16)18(22-23)19(26)25-11-13-9-24(10-14(13)12-25)17-8-20-6-7-21-17/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJXPCGYAKYMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CC4CN(CC4C3)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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